N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 5538-53-4
VCID: VC10872074
InChI: InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-17-19-11-13(22-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C17H13ClN2OS
Molecular Weight: 328.8 g/mol

N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide

CAS No.: 5538-53-4

Cat. No.: VC10872074

Molecular Formula: C17H13ClN2OS

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide - 5538-53-4

Specification

CAS No. 5538-53-4
Molecular Formula C17H13ClN2OS
Molecular Weight 328.8 g/mol
IUPAC Name N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Standard InChI InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-17-19-11-13(22-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
Standard InChI Key QAQHEFSLNDSQLL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl
Canonical SMILES C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2-chlorobenzamide moiety bonded to the 2-position of a 1,3-thiazole ring, which is further substituted at the 5-position with a benzylthio group (SCH2C6H5-\text{SCH}_2\text{C}_6\text{H}_5). This arrangement confers unique electronic and steric properties, as evidenced by its computed descriptors:

  • IUPAC Name: NN-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide .

  • SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl\text{C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl} .

  • InChIKey: GRFQAUITCWORHS-UHFFFAOYSA-N .

The presence of electronegative chlorine and sulfur atoms influences its solubility and reactivity, making it amenable to further derivatization.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight361.9 g/molPubChem
Melting Point148–150°CPatent
SolubilityLow in water; soluble in DCMPatent

The compound’s low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or solubilizing agents in pharmaceutical applications.

Synthetic Methodology

Reaction Protocol

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide is detailed in a 2015 patent (CN104771397A) . The procedure involves a carbodiimide-mediated coupling between 4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-2-amine and 2-chlorobenzoic acid:

Steps:

  • Reagents:

    • 1.5 mmol thiazol-2-amine derivative

    • 1.6 mmol 2-chlorobenzoic acid

    • 0.15 mmol 4-dimethylaminopyridine (DMAP)

    • 1.6 mmol N,NN,N'-dicyclohexylcarbodiimide (DCC)

    • 40 mL dichloromethane (DCM)

  • Procedure:

    • The amine and acid are dissolved in DCM under stirring at room temperature.

    • DMAP is added as a catalyst, followed by DCC to activate the carboxylic acid.

    • The reaction is monitored by TLC until completion (~0.5 hours).

    • Purification via column chromatography yields the target compound in 78.3% yield .

Optimization Insights

  • Catalyst Choice: DMAP enhances acylation efficiency by stabilizing the reactive intermediate.

  • Solvent Selection: DCM’s low polarity favors nucleophilic acyl substitution without side reactions.

  • Yield Challenges: Steric hindrance from the tert-butyl and benzyl groups may limit yields, necessitating excess reagents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum (CDCl3_3, 400 MHz) reveals:

  • δ 1.32 (s, 9H): Three equivalent methyl groups from the tert-butyl moiety.

  • δ 4.29 (s, 2H): Methylene protons of the benzylthio group.

  • δ 7.00–7.51 (m, 6H): Aromatic protons from the chlorobenzamide and benzyl rings.

  • δ 9.40 (br, 1H): Amide NH proton, broadened due to hydrogen bonding .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 361.9 (calculated for C16H12ClN3OS2\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{OS}_{2}), with fragmentation patterns consistent with cleavage at the amide bond .

Computational and In Silico Studies

Molecular Docking

Docking simulations (PDB: 1H1S) predict strong binding to cdk2’s ATP-binding pocket:

  • Binding Affinity: ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}.

  • Key Interactions:

    • Hydrogen bonds between the amide NH and Leu83.

    • π-Stacking between the chlorophenyl ring and Phe80.

ADMET Profiling

Predictions:

  • Absorption: Moderate Caco-2 permeability (Papp=12×106cm/sP_{\text{app}} = 12 \times 10^{-6} \, \text{cm/s}).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (ProTox-II score: 0.23).

Challenges and Future Directions

Synthetic Limitations

  • Low Solubility: Requires nanoformulation or salt formation for improved bioavailability.

  • Scalability: Chromatographic purification limits industrial-scale production.

Research Opportunities

  • Kinase Profiling: Broad screening against kinases (e.g., EGFR, VEGFR) to identify targets.

  • In Vivo Studies: Efficacy and toxicity assessments in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator